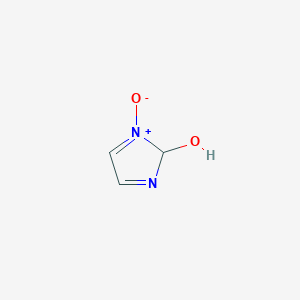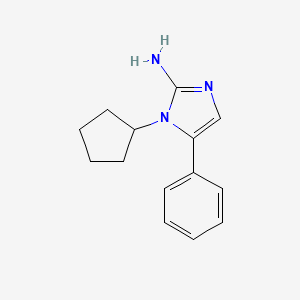
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of cyclization reactions and metal catalysts, are likely applicable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The exact mechanism of action of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is not well-documented. like other imidazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopentyl-5-phenyl-1H-benzo[d]imidazol-2-amine
- 1-Cyclopentyl-5-phenyl-1H-imidazol-4-amine
Comparison: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
918801-63-5 |
|---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-cyclopentyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C14H17N3/c15-14-16-10-13(11-6-2-1-3-7-11)17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H2,15,16) |
InChI-Schlüssel |
NHUSDVAYQPBRNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=CN=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
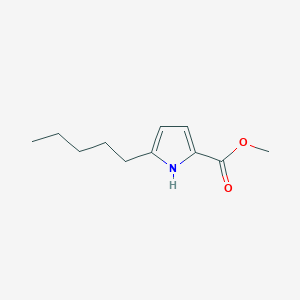
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

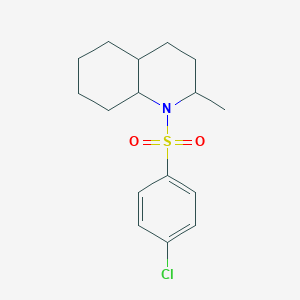
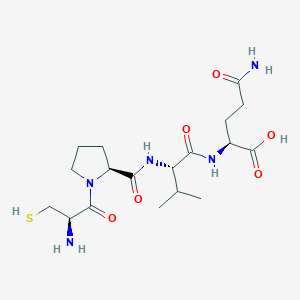
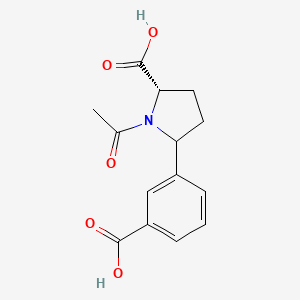
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

